molecular formula C10H13FN2O2S B2817288 4-Phenylpiperazine-1-sulfonyl fluoride CAS No. 2305485-32-7

4-Phenylpiperazine-1-sulfonyl fluoride

Cat. No. B2817288
CAS RN: 2305485-32-7
M. Wt: 244.28
InChI Key: RJADPTMWQJOFGX-UHFFFAOYSA-N
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Description

4-Phenylpiperazine-1-sulfonyl fluoride , also known as NSPP , is a chemical compound with the following structural formula: !NSPP Structure .

Scientific Research Applications

  • Radiopharmaceutical Applications : Choe et al. (1998) discuss the preparation of 4-[18F]fluoromethylbenzylsulfonate esters for radiopharmaceutical applications. They successfully used these esters in N-alkylation reactions, producing products like 1-N-(4-[18F]fluoromethylbenzyl)-4-phenylpiperazine with high radiochemical yields (Choe et al., 1998).

  • Chemical Biology and Molecular Pharmacology : Xu et al. (2019) highlighted the rising interest in sulfonyl fluorides, including 4-Phenylpiperazine-1-sulfonyl fluoride, for their reactive probes in chemical biology and molecular pharmacology. They developed methods for the synthesis of aliphatic sulfonyl fluorides, which are crucial for creating diverse compound libraries (Xu et al., 2019).

  • Electrochemical Synthesis : Laudadio et al. (2019) introduced an electrochemical method for synthesizing sulfonyl fluorides, emphasizing their importance in “click chemistry” and other applications. Their approach uses thiols or disulfides with potassium fluoride, demonstrating a broad substrate scope (Laudadio et al., 2019).

  • Sulfur(VI) Fluoride Synthesis : Zhou et al. (2018) described the synthesis of sulfur(VI) fluorides using a crystalline, shelf-stable reagent. They demonstrated its utility in producing aryl fluorosulfates and sulfamoyl fluorides under mild conditions, which can have significant implications in pharmaceutical chemistry (Zhou et al., 2018).

  • Metabolic Studies in Radiotracers : Ryu et al. (2006) conducted in vitro metabolism studies of fluorine-labeled 1-phenylpiperazine, demonstrating its application in the field of nuclear medicine and biology. They found defluorination as the main metabolic pathway, which is crucial for understanding the behavior of such radiotracers (Ryu et al., 2006).

  • Chemical Synthesis : Smedley et al. (2018) reported on 1,2-dibromoethane-1-sulfonyl fluoride (DESF) as a precursor for SuFEx click chemistry, which opens up new reaction profiles for synthesizing various chemical structures. This showcases the versatility of sulfonyl fluoride compounds in chemical synthesis (Smedley et al., 2018).

  • Fatty Acid Amide Hydrolase Inhibition : Alapafuja et al. (2012) identified hexadecyl sulfonylfluoride (AM374) as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme relevant in pharmacology and biochemistry. Their research contributes to understanding the biological functions and potential therapeutic uses of sulfonyl fluoride inhibitors (Alapafuja et al., 2012).

properties

IUPAC Name

4-phenylpiperazine-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2S/c11-16(14,15)13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJADPTMWQJOFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylpiperazine-1-sulfonyl fluoride

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